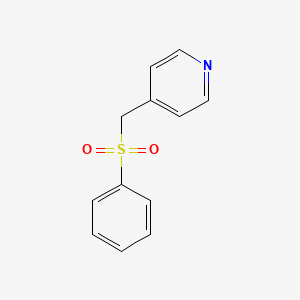

Phenyl 4-pyridylmethyl sulfone

Description

Structure

3D Structure

Properties

CAS No. |

1620-52-6 |

|---|---|

Molecular Formula |

C12H11NO2S |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

4-(benzenesulfonylmethyl)pyridine |

InChI |

InChI=1S/C12H11NO2S/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-9H,10H2 |

InChI Key |

ICAWSHPNBFDPBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 4 Pyridylmethyl Sulfone and Analogous Architectures

Strategies Involving Sulfone Moiety Formation

A primary approach to synthesizing aryl sulfones involves the creation of the sulfone group itself from more reduced sulfur-containing precursors. This can be achieved through various oxidative and coupling strategies.

Oxidative Pathways from Sulfides and Sulfoxides

The oxidation of sulfides and sulfoxides represents a direct and widely employed method for the synthesis of sulfones. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgrsc.org This transformation can be accomplished using a variety of oxidizing agents, and the selectivity towards the sulfone over the sulfoxide (B87167) can often be controlled by the reaction conditions. nih.govorganic-chemistry.orgorganic-chemistry.orgrsc.org

Common oxidants for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and other peroxides. organic-chemistry.org For instance, the oxidation of various aromatic and aliphatic sulfides to their corresponding sulfones can be achieved in good to excellent yields using 30% H₂O₂ with a recyclable silica-based tungstate (B81510) interphase catalyst at room temperature. organic-chemistry.org Metal-free oxidation systems, such as urea-hydrogen peroxide with phthalic anhydride, offer an environmentally benign alternative for converting sulfides directly to sulfones without the formation of sulfoxide intermediates. organic-chemistry.org

The chemoselectivity between sulfoxides and sulfones can be influenced by factors like reaction temperature and the choice of oxidant. nih.govorganic-chemistry.org A switchable method using O₂/air as the terminal oxidant allows for the selective synthesis of either aryl sulfoxides or aryl sulfones from sulfides simply by controlling the reaction temperature. nih.govorganic-chemistry.org Similarly, N-fluorobenzenesulfonimide (NFSI) can be used to selectively oxidize sulfides to either sulfoxides or sulfones by varying the amount of NFSI used, with water acting as a green solvent and oxygen source. rsc.org

| Reactant | Oxidizing System | Product | Yield | Reference |

| Thioanisole | H₂O₂ / Tantalum Carbide | Methyl phenyl sulfone | High | organic-chemistry.org |

| Thioanisole | H₂O₂ / Niobium Carbide | Methyl phenyl sulfone | High | organic-chemistry.org |

| Various Sulfides | Urea-hydrogen peroxide / Phthalic Anhydride | Corresponding Sulfones | Good | organic-chemistry.org |

| Aryl Sulfides | O₂/Air | Aryl Sulfones | - | nih.govorganic-chemistry.org |

| Various Sulfides | N-fluorobenzenesulfonimide (NFSI) / H₂O | Corresponding Sulfones | - | rsc.org |

Condensation and Coupling Reactions from Sulfonyl Precursors

Another major strategy for constructing the sulfone framework involves condensation and coupling reactions starting from precursors that already contain the sulfonyl group. rsc.orggoogle.com These methods are versatile and allow for the introduction of diverse aryl and alkyl groups.

A common approach is the reaction of sulfonyl chlorides with arenes in a Friedel-Crafts type reaction, although this can sometimes lead to issues with regioselectivity. researchgate.net More modern methods often involve the coupling of sulfonyl precursors with various partners. For example, phenylsulfonates can be prepared through a condensation reaction between a sulfonyl chloride and a phenol (B47542) in the presence of a base. rsc.orgrsc.org These phenylsulfonates can then participate in further cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build more complex molecular architectures. rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of biaryl compounds from (phenylsulfonyl)hydrazine. researchgate.net Furthermore, sulfonyl hydrazides can act as sulfinic acid precursors in copper-catalyzed aerobic oxidative reactions with alcohols to produce sulfinic esters. researchgate.net

Nucleophilic Displacement Approaches

Nucleophilic substitution reactions provide a powerful tool for the formation of sulfone linkages. google.com This often involves the reaction of a sulfinate anion, a potent nucleophile, with an electrophilic partner such as an alkyl halide. google.comorganic-chemistry.org

The generation of the sulfinate anion can be achieved in several ways. One method involves the deprotonation of a suitable precursor, such as difluoromethyl phenyl sulfone, using a base like potassium tert-butoxide. The resulting carbanion can then react with alkyl halides. google.com Another approach is the in-situ generation of a sulfinate ion from a vinyl sulfone mediated by cyanide. organic-chemistry.org This nucleophilic sulfinate can then be trapped with an alkylating agent to form the desired sulfone. organic-chemistry.org

Microwave-assisted nucleophilic substitution of alkyl halides or tosylates with alkali sulfinates in aqueous media provides a rapid and efficient route to sulfones that is tolerant of various functional groups. organic-chemistry.org

Construction of the Pyridylmethyl-Sulfone Linkage

The specific formation of the bond between the pyridylmethyl fragment and the sulfone group is a critical step in the synthesis of phenyl 4-pyridylmethyl sulfone. This can be accomplished through alkylation or coupling reactions.

Alkylation Reactions of Pyridylmethyl Fragments

Alkylation reactions involving a pyridylmethyl fragment are a direct method to form the desired linkage. This can involve the reaction of a pyridylmethyl halide with a nucleophilic sulfinate salt. The high reactivity of pyridylmethyl halides makes them excellent substrates for such nucleophilic substitution reactions. For instance, 2-picolyl chloride hydrochloride can be used in alkylation reactions. umich.edu The synthesis of various 1,3-thiaselenol-2-ylmethyl selenides has been achieved through the in-situ reaction of sodium 1,3-thiaselenol-2-ylmethylselenolate with organohalogen compounds, including 2-pyridylmethyl chloride. mdpi.com

Coupling of Pyridylmethyl Halides with Aryl Sulfinates

A highly effective and common method for synthesizing aryl alkyl sulfones is the coupling of an aryl sulfinate with an alkyl halide. researchgate.netnanomaterchem.comresearchgate.net This reaction is particularly relevant for the synthesis of this compound, where 4-(chloromethyl)pyridine (B78701) would react with sodium benzenesulfinate.

Copper-catalyzed coupling reactions of aryl halides with sodium sulfinates have been developed, providing an efficient route to unsymmetrical diaryl sulfones. researchgate.net These methods can be extended to the use of alkyl halides. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a recyclable catalyst for the coupling of aryl sulfonic acid salts with various alkyl halides to give alkyl aryl sulfones in good to excellent yields. nanomaterchem.com These reactions often exhibit a broad tolerance for different functional groups. nanomaterchem.com Furthermore, graphite (B72142) powder has been utilized as a reusable catalyst for the synthesis of sulfones from organic halides and sodium salts of sulfinic acids in water at room temperature. researchgate.net

Advanced Synthetic Protocols and Catalysis

Modern organic synthesis has increasingly turned to advanced protocols that provide novel pathways to complex molecules. For aryl sulfones, key advancements include the use of transition metals to catalyze the crucial carbon-sulfur bond formation and the application of electrochemical methods that offer green, reagent-free alternatives.

Transition Metal-Catalyzed Carbon-Sulfur Bond Formation

The formation of the C-S bond is the cornerstone of synthesizing aryl sulfones. Transition metals such as palladium, nickel, and copper have emerged as powerful catalysts for forging this connection, typically through the cross-coupling of aryl halides or their equivalents with a suitable sulfur-containing partner.

Nickel Catalysis: Nickel catalysts have gained prominence due to their cost-effectiveness and unique catalytic properties. nih.gov Dual photoredox/nickel catalysis, for instance, enables the sulfonylation of aryl, heteroaryl, and even vinyl halides at room temperature. nih.gov This method successfully couples a range of sodium sulfinates with various halides, including the less reactive aryl chlorides, showcasing excellent functional group tolerance. nih.gov The reaction mechanism is believed to involve the generation of a reactive Ni(III) intermediate, facilitated by a photocatalyst, which promotes the transformation under mild conditions. nih.govmdpi.com Another approach involves the nickel-catalyzed direct C-H bond functionalization of arylamides to produce diaryl sulfones, using an 8-aminoquinoline (B160924) directing group to achieve high yields. rsc.org

Palladium Catalysis: Palladium catalysis is a well-established and versatile tool for C-S bond formation. Palladium complexes can effectively catalyze the nucleophilic substitution of benzylic carbonates with sodium arenesulfinates to yield benzylic sulfones. organic-chemistry.org For example, a catalyst system generated from [Pd(η3-C3H5)Cl]2 and the ligand DPEphos has been shown to produce a variety of benzylic sulfones in high yields. organic-chemistry.org Furthermore, palladium catalysts are instrumental in synthesizing aryl sulfinates from aryl halides, which are versatile intermediates that can be readily converted to sulfones. nih.gov

Copper Catalysis: Copper-catalyzed methods provide an economical and efficient alternative for synthesizing sulfones. One notable method involves the coupling of benzyl (B1604629) bromide with sulfonyl hydrazides using Copper(I) iodide (CuI) as the catalyst and tert-Butyl hydroperoxide (TBHP) as the oxidant. ynu.edu.cn This reaction proceeds at room temperature and demonstrates good substrate suitability, affording benzylic sulfones in high yields. ynu.edu.cn Copper catalysis is also effective for the C-H sulfonylation of benzylamines, where a transient directing group strategy enables the selective formation of ortho-amino sulfones. chemrxiv.org

Interactive Table: Transition Metal-Catalyzed Synthesis of Aryl Sulfone Analogs

| Catalyst System | Reactants | Product Type | Key Features | Yields | Citations |

|---|---|---|---|---|---|

| Nickel | |||||

| NiCl₂·glyme / dtbbpy / Photocatalyst | Aryl/Heteroaryl Halides + Sodium Sulfinates | Aryl/Heteroaryl Sulfones | Room temperature; tolerates various functional groups; works with aryl chlorides. | Good to Excellent | nih.govmdpi.com |

| Ni Catalyst / 8-aminoquinoline | Benzamide derivatives + Sulfonyl Chlorides | Diaryl Sulfones | Direct C-H bond functionalization. | Moderate to Excellent | rsc.org |

| Palladium | |||||

| [Pd(η3-C3H5)Cl]₂ / DPEphos | Benzylic Carbonates + Sodium Arenesulfinates | Benzylic Sulfones | Nucleophilic substitution; high yields. | High | organic-chemistry.org |

| Pd₂(dba)₃ / Ligand | Aryl Halides + SO₂ source | Aryl Sulfinates | Provides versatile intermediates for sulfone synthesis. | Not specified | nih.gov |

| Copper | |||||

| CuI / K₂CO₃ / TBHP | Benzyl Bromide + Sulfonyl Hydrazide | Benzylic Sulfones | Room temperature; mild conditions. | Up to 85% | ynu.edu.cn |

| Cu(OAc)₂ / MnO₂ | Benzylamines + Aryl Sulfinates | Ortho-amino benzyl sulfones | Catalytic transient directing group strategy. | Good | chemrxiv.org |

| CuBr / Oxidant | Enol Silyl Ether + Sodium Arylsulfinates | β-Keto Sulfones | Rapid synthesis under mild conditions. | Not specified | sioc-journal.cn |

Electrochemical Synthesis Methods for Aryl Sulfones

Electrochemical synthesis has emerged as a powerful and environmentally friendly strategy for constructing C–S bonds, avoiding the need for transition metals or chemical oxidants. researchgate.net This method relies on the direct anodic oxidation of reactants to generate reactive intermediates.

A general and straightforward electrochemical sulfonylation of arenes and aniline (B41778) derivatives with sodium sulfinates has been developed. researchgate.net The reaction is typically performed in an undivided cell using Boron-Doped Diamond (BDD) electrodes. researchgate.net The process involves the anodic generation of sulfonyl radicals from sodium sulfinates, which then attack the arene partner to form the C-S bond. A key advantage of this method is its wide substrate scope, allowing for the synthesis of both aryl and diaryl sulfones. researchgate.net The reaction conditions are mild, proceeding at room temperature in a mixed solvent system, often containing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and water. researchgate.net This technique has been shown to be scalable, highlighting its potential for practical applications. researchgate.net Similarly, organoboronic acids can be coupled with sodium arylsulfinate salts under catalyst- and additive-free electrochemical conditions to produce a variety of aryl and heteroaryl sulfones in good yields. organic-chemistry.org

Interactive Table: Electrochemical Synthesis of Aryl Sulfones

| Electrode Material | Reactants | Solvent System | Key Features | Yields | Citations |

|---|---|---|---|---|---|

| Boron-Doped Diamond (BDD) | Arenes + Sodium Sulfinates | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) / Water | Oxidant- and transition metal-free; room temperature; scalable. | Up to 88% | researchgate.net |

| Graphite Carbon | Organoboronic Acids + Sodium Arylsulfinates | Not Specified | Catalyst- and additive-free; room temperature. | Good | organic-chemistry.org |

| Graphite Carbon | Olefins + Sodium Sulfinates | Not Specified | Direct current in an undivided cell; synthesis of vinyl, alkyl, and allyl sulfones. | High | acs.org |

Mechanistic Investigations of Reactions Involving Phenyl 4 Pyridylmethyl Sulfone

Reactivity Profiles of the Sulfonyl Group in Pyridylmethyl Systems

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group that profoundly influences the reactivity of adjacent carbon atoms. In the context of the pyridylmethyl system, it serves not only to activate the methylene (B1212753) bridge for deprotonation but also acts as a versatile functional handle that can be modified or eliminated to achieve specific synthetic outcomes.

Desulfonylation reactions, which involve the removal of a sulfonyl group, are crucial for unmasking the final desired structure after the sulfone has served its synthetic purpose. wikipedia.orgorganicreactions.org These reactions typically proceed under reductive conditions, cleaving one of the carbon-sulfur bonds. wikipedia.org For substrates like phenyl 4-pyridylmethyl sulfone, the specific pathway of desulfonylation is highly dependent on the molecular context, particularly the substituents on the carbon atom beta (β) to the sulfonyl group.

Vinyl sulfones are potent Michael acceptors due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond and renders the β-carbon highly electrophilic. orgsyn.org Analogs derived from this compound are thus expected to readily undergo conjugate addition reactions with a wide range of soft nucleophiles. orgsyn.org

The reactivity of vinyl sulfones in Michael additions is significantly influenced by the substituent attached to the sulfonyl group. Studies comparing various vinyl sulfonyl compounds have demonstrated that their susceptibility to nucleophilic attack can vary over several orders of magnitude. For instance, the rate of Michael addition of thiols is highly dependent on the nature of the sulfonyl R group. nih.gov Phenyl vinyl sulfonate esters have been shown to be approximately 3000-fold more reactive than N-benzyl vinyl sulfonamides. nih.gov This highlights the tunability of the vinyl sulfone's reactivity. In competitive studies between vinyl sulfones and acrylates, vinyl sulfones exhibit significantly higher reactivity and selectivity towards thiol-Michael additions. rsc.org This orthogonal reactivity allows for selective functionalization in complex molecular settings. rsc.org

| Vinyl Sulfonyl Compound (R-SO₂-CH=CH₂) | Relative Reactivity | Reference |

|---|---|---|

| Phenyl vinyl sulfonate (R = OPh) | ~3000x | nih.gov |

| Ethyl vinyl sulfone (R = Et) | ~7x (vs. Hexyl Acrylate) | rsc.org |

| N-Benzyl vinyl sulfonamide (R = NHBn) | 1x (Baseline) | nih.gov |

Desulfonylation Pathways and Olefin Formation

Stereochemical Control in Pyridinyl Sulfone-Mediated Reactions

The geometry of the pyridinyl sulfone plays a critical role in directing the stereochemical outcome of reactions. This is particularly evident in olefination reactions where the configuration of key intermediates dictates the E/Z ratio of the final alkene product.

The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that offers excellent stereoselectivity, typically favoring the formation of (E)-alkenes. mdpi.compreprints.org This reaction utilizes heteroaryl sulfones, with pyridyl sulfones being effective activating groups. alfa-chemistry.com The stereochemical outcome of the reaction is determined during the initial addition of the metalated sulfone to an aldehyde. mdpi.compreprints.org

The mechanism proceeds through the following key steps:

Addition: The lithiated carbanion of the pyridylmethyl sulfone adds to an aldehyde, forming a mixture of diastereomeric β-alkoxysulfone adducts, designated as syn and anti. mdpi.comresearchgate.net

Smiles Rearrangement: The β-alkoxysulfone adducts undergo a spontaneous Smiles rearrangement. alfa-chemistry.com

Elimination: The rearranged intermediate undergoes a stereospecific syn-elimination of sulfur dioxide and the aryloxy anion to form the alkene. mdpi.com

Crucially, the stereochemistry of the intermediate adducts directly translates to the final alkene geometry. The anti-adduct yields the (E)-alkene, while the syn-adduct furnishes the (Z)-alkene. mdpi.compreprints.org The high (E)-selectivity commonly observed in the Julia-Kocienski reaction is a result of the kinetically controlled, diastereoselective addition that preferentially forms the anti-β-alkoxysulfone intermediate. wikipedia.org This selectivity makes the reaction a highly reliable method for constructing trans-disubstituted alkenes in complex molecule synthesis. preprints.orgresearchgate.net

| Adduct Stereochemistry | Elimination Pathway | Final Olefin Geometry | Reference |

|---|---|---|---|

| anti-Adduct | Stereospecific syn-elimination | (E)-Alkene | mdpi.compreprints.org |

| syn-Adduct | (Z)-Alkene | mdpi.compreprints.org |

Nucleophilic Reactivity of Activated Arene-Sulfone Complexes

While the sulfonyl group typically activates the adjacent methylene group, the aromatic rings of this compound can also be rendered reactive towards nucleophiles through coordination to a transition metal center. nih.gov The coordination of an arene to an electron-deficient metal fragment withdraws electron density from the ring, activating it towards nucleophilic attack in a manner analogous to traditional electron-withdrawing groups in SNAr reactions. rsc.org

A notable example involves the dihapto-coordination of a phenyl sulfone to a tungsten complex, {WTp(NO)(PMe₃)}. nih.gov This coordination renders the typically unreactive phenyl ring susceptible to protonation. The resulting arenium intermediate is highly electrophilic and readily reacts with nucleophiles. This sequence allows for a series of nucleophilic additions to the arene ring, effectively dearomatizing it and leading to the synthesis of highly substituted cyclohexenes. nih.gov The nucleophile adds to the face of the carbocycle opposite to the metal coordination. nih.gov This methodology demonstrates that the arene portion of a phenyl sulfone, which is generally inert to nucleophiles, can be activated through organometallic complexation, opening up novel pathways for molecular functionalization.

Applications of Phenyl 4 Pyridylmethyl Sulfone in Contemporary Organic Synthesis

As a Versatile Synthetic Intermediate

The utility of Phenyl 4-pyridylmethyl sulfone as a synthetic intermediate is primarily derived from the reactivity of the carbon atom positioned between the sulfone and pyridine (B92270) groups (the α-carbon). The strong electron-withdrawing nature of the adjacent phenylsulfonyl (PhSO₂) group significantly increases the acidity of the α-protons, facilitating their removal by common bases (e.g., n-BuLi, LDA, NaH) to generate a stabilized carbanion. This nucleophilic species is a cornerstone of its synthetic applications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The stabilized carbanion generated from this compound is a key nucleophile for elaborating molecular structures. It readily participates in reactions with a wide array of electrophiles, including alkyl halides, aldehydes, ketones, and acyl chlorides. This allows for the stepwise and controlled introduction of new functional groups and carbon chains, making it an excellent precursor for multi-step syntheses.

A representative synthetic sequence involves the α-alkylation of the sulfone followed by a subsequent transformation. For instance, after deprotonation, the resulting anion can be reacted with an electrophilic alkylating agent. The sulfone group in the resulting product can then be removed under reductive conditions (e.g., using samarium(II) iodide or sodium amalgam) in a process known as desulfonylation. This two-step sequence achieves a formal nucleophilic substitution of a hydrogen atom, providing access to substituted 4-methylpyridine (B42270) derivatives that are otherwise challenging to synthesize directly.

Table 1: Representative α-Functionalization of this compound

This table outlines a typical reaction sequence demonstrating the use of this compound as a precursor. The process involves carbanion formation, reaction with an electrophile, and subsequent removal of the sulfonyl group.

| Step | Substrate | Reagents & Conditions | Intermediate/Product | Yield | Key Transformation |

| 1. Deprotonation | This compound | n-BuLi, THF, -78 °C | Lithiated sulfone anion | Quantitative | C-H activation |

| 2. Alkylation | Lithiated sulfone anion | Benzyl (B1604629) bromide (BnBr) | 1-Phenyl-1-(phenylsulfonyl)-2-(pyridin-4-yl)ethane | ~85% | C-C bond formation |

| 3. Desulfonylation | 1-Phenyl-1-(phenylsulfonyl)-2-(pyridin-4-yl)ethane | SmI₂, THF/HMPA | 4-Phenethylpyridine | ~78% | C-S bond cleavage |

This strategy is highly valuable for building the core structures of pharmacologically active agents and other high-value chemical targets where a substituted pyridine motif is required.

Beyond linear chain extension, this compound is an adept building block for the synthesis of cyclic systems. Its structure is well-suited for intramolecular reactions and cycloadditions that lead to the formation of both carbocyclic and heterocyclic rings.

One prominent application is in annulation reactions. By designing a substrate that contains both the pyridylmethyl sulfone moiety and a tethered electrophilic site (e.g., an alkene or an alkyl halide), an intramolecular cyclization can be initiated. Deprotonation at the α-carbon generates a nucleophile that can attack the tethered electrophile, forging a new ring. This approach has been utilized to construct fused or spirocyclic systems containing a pyridine ring.

For example, the sulfone can be used in tandem Michael addition-cyclization sequences. The carbanion generated from this compound can act as a Michael donor to an α,β-unsaturated ester or ketone. If the acceptor also contains a suitable leaving group, a subsequent intramolecular substitution can lead directly to a functionalized carbocycle, such as a cyclopropane (B1198618) or cyclopentane (B165970) derivative.

Table 2: Application in Ring-Forming Reactions

This table summarizes the role of this compound in constructing different cyclic frameworks.

| Reaction Type | Co-reactant / Substrate Feature | Conditions | Ring System Formed | Example Product Class |

| Tandem Michael Addition-Cyclization | α,β-Unsaturated ester with a γ-leaving group | NaH, DMF | Cyclopropane | 2-(Pyridin-4-yl)cyclopropane-1-carboxylates |

| Intramolecular Alkylation | Substrate with a tethered alkyl halide | K₂CO₃, MeCN | Dihydroindolizine | Substituted Dihydroindolizine Derivatives |

| [3+2] Cycloaddition | Electron-deficient alkene | Base, Lewis Acid catalyst | Pyrrolidine | Functionalized 2-Aryl-4-(pyridin-4-yl)pyrrolidines |

The pyridine nitrogen itself can participate in cyclization strategies, such as in the formation of quinolizinium (B1208727) or indolizine (B1195054) ring systems, further expanding the synthetic utility of this building block.

Precursor in Complex Molecule Construction

Role in Reagent Development and Methodology Advancement

The value of this compound extends beyond its use as a building block; it also serves as a critical benchmark substrate in the development of new synthetic methods. Modern organic chemistry research is heavily focused on creating novel catalytic reactions that are efficient, selective, and tolerant of diverse functional groups. To validate a new method, chemists often test it against challenging substrates that contain multiple, potentially reactive sites.

This compound is an ideal candidate for this purpose due to its combination of:

An aromatic sulfone group.

An acidic C-H bond.

A basic pyridine nitrogen atom, which can coordinate to and potentially inhibit metal catalysts.

An electron-deficient pyridine ring capable of undergoing certain transformations.

A new cross-coupling or C-H activation methodology that proceeds in high yield using this compound as a substrate demonstrates significant robustness and a broad functional group tolerance. For example, its successful use in a newly developed palladium-catalyzed C-H arylation of the pyridine ring would be a strong indicator of the catalyst system's resilience to Lewis basic nitrogen atoms and sulfone groups.

Table 3: this compound as a Substrate in Method Development

This table illustrates how the compound is used to validate a new synthetic protocol.

| New Methodology Being Tested | Reaction Site on Sulfone | Catalyst System | Result (Yield) | Significance of Finding |

| Palladium-Catalyzed C-H Arylation | C2-H of Pyridine Ring | Pd(OAc)₂, XPhos ligand | 82% | Demonstrates catalyst is not inhibited by the basic nitrogen or sulfone group. |

| Nickel-Catalyzed Reductive Coupling | C-SO₂Ph Bond | NiCl₂(dme), Bipyridine ligand | 75% | Proves the method's utility for selective C-S bond cleavage in the presence of a heterocyclic moiety. |

| Photoredox-Mediated Minisci Reaction | C2/C3-H of Pyridine Ring | Ru(bpy)₃²⁺, Oxidant | 65% | Shows compatibility of the sulfone with radical-based C-H functionalization conditions. |

By serving as a robust test case, this compound helps researchers define the scope and limitations of their novel synthetic methods, thereby contributing significantly to the advancement of the field as a whole. Its inclusion in methodological studies provides a valuable data point that attests to the practicality and potential applicability of a new transformation.

Structural Elucidation and Spectroscopic Characterization of Phenyl 4 Pyridylmethyl Sulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the carbon-hydrogen framework.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides data on the chemical environment of the hydrogen atoms in Phenyl 4-pyridylmethyl sulfone. The ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the phenyl and pyridyl rings, as well as for the methylene (B1212753) protons connecting the two aromatic systems via the sulfone group.

The protons on the phenyl ring typically appear as a multiplet in the range of δ 7.5-7.9 ppm. The protons of the pyridyl ring are observed as two distinct sets of signals. The protons ortho to the nitrogen atom (H-2' and H-6') are deshielded and appear at a lower field, often around δ 8.5 ppm, while the protons meta to the nitrogen (H-3' and H-5') resonate at a higher field, typically around δ 7.2 ppm. The methylene protons (CH₂) adjacent to the sulfone group are observed as a singlet, usually around δ 4.3 ppm.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.5-7.9 | m |

| Pyridyl-H (ortho) | ~8.5 | d |

| Pyridyl-H (meta) | ~7.2 | d |

| Methylene-H | ~4.3 | s |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 'd' denotes doublet, and 's' denotes singlet.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays distinct signals for each unique carbon atom.

The carbon atoms of the phenyl ring typically resonate in the aromatic region between δ 128 and δ 138 ppm. The quaternary carbon of the phenyl ring attached to the sulfone group appears at a distinct chemical shift. The carbon atoms of the pyridyl ring also show characteristic signals in the aromatic region, with the carbons adjacent to the nitrogen atom (C-2' and C-6') appearing at a lower field (around δ 150 ppm) compared to the other pyridyl carbons. The methylene carbon (CH₂) is typically found further upfield, often in the range of δ 60-65 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-C (quaternary) | ~138 |

| Phenyl-C | 128-134 |

| Pyridyl-C (ortho) | ~150 |

| Pyridyl-C (meta) | ~124 |

| Pyridyl-C (para) | ~148 |

| Methylene-C | ~63 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Influence of Solvent Environment on NMR Spectra

The choice of solvent can significantly influence NMR spectra due to various solvent-solute interactions. thieme-connect.de These interactions include changes in the magnetic susceptibility of the medium and specific interactions such as hydrogen bonding and dipole-dipole interactions. thieme-connect.decdnsciencepub.com For polar molecules like this compound, which contains a sulfone group and a nitrogen-containing heterocyclic ring, solvent effects can be particularly pronounced. nih.gov

Changing the solvent from a non-polar one like benzene-d₆ to a polar one like dimethyl sulfoxide-d₆ (DMSO-d₆) can lead to noticeable shifts in the proton and carbon resonances. Aromatic solvents can induce specific shifts due to their magnetic anisotropy. thieme-connect.de The electric field produced by the polarization of neighboring solvent molecules can also contribute to chemical shift changes. cdnsciencepub.com For instance, protons in proximity to the polar sulfone and pyridyl groups may experience altered chemical shifts due to interactions with polar solvent molecules. This phenomenon is crucial for confirming signal assignments and understanding the intermolecular forces at play. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopic Studies (FT-IR)

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational modes of functional groups. In this compound, the most prominent and diagnostic absorption bands are those corresponding to the sulfone group. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group typically appear as strong bands in the regions of 1325-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net

Other significant absorptions include the C-H stretching vibrations of the aromatic rings, which are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the phenyl and pyridyl rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears at lower frequencies.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Asymmetric SO₂ Stretch | 1325-1300 | Strong |

| Symmetric SO₂ Stretch | 1160-1120 | Strong |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability.

For this compound, the symmetric stretching vibration of the sulfone group is often a strong band in the Raman spectrum. The aromatic ring stretching modes also give rise to characteristic Raman signals. beilstein-journals.org The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in its structural confirmation. mdpi.com The analysis of Raman spectra, often supported by computational methods like Density Functional Theory (DFT), can provide a detailed understanding of the vibrational properties. beilstein-journals.orgmdpi.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, which examines the absorption of ultraviolet and visible light, provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be a composite of the absorptions arising from the phenyl and pyridyl chromophores, modulated by the insulating sulfonyl group.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands associated with the π → π* transitions of its aromatic rings. The phenyl group typically displays a primary absorption band (E-band) around 200-210 nm and a secondary, less intense benzenoid band (B-band) with fine structure in the range of 250-270 nm. The 4-substituted pyridine (B92270) ring is also expected to show strong absorption in the far-UV region and a weaker band at longer wavelengths.

In similar aromatic sulfones, the sulfonyl group (–SO₂–) acts as an auxochrome but also as an insulating group, preventing electronic conjugation between the phenyl and pyridyl rings. This lack of direct conjugation means the resulting spectrum will likely be an overlap of the individual spectra of a phenylsulfone moiety and a 4-methylpyridine-like moiety, rather than a new system with a significantly red-shifted absorption maximum.

Studies on related compounds, such as polymers containing 4-phenyl-pyridine units and various phenyl sulfone derivatives, confirm that the primary absorptions for these types of structures occur in the UV region, typically below 300 nm. rsc.orgresearchgate.netbeilstein-journals.org For instance, the UV spectrum of methyl phenyl sulfone shows absorption maxima that can be used as a reference for the phenylsulfonyl part of the molecule. nist.govnist.gov Similarly, the analysis of compounds with pyridyl groups indicates specific absorption wavelengths. nih.govekb.eg

The expected UV-Vis spectral data for this compound, based on the analysis of its constituent chromophores and related structures, are summarized below. The exact λmax values would be dependent on the solvent used due to solvatochromic effects. researchgate.net

| Expected Transition | Associated Chromophore | Anticipated Wavelength Range (λmax) |

| π → π* (E-band) | Phenyl ring | ~200-220 nm |

| π → π* (B-band) | Phenyl ring | ~250-270 nm |

| π → π* | Pyridine ring | ~200-220 nm and ~250-280 nm |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound (C₁₂H₁₁NO₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

Upon ionization, the molecule is expected to undergo characteristic fragmentation. The bond between the methylene bridge and the sulfonyl group, and the bond between the sulfonyl group and the phenyl ring are likely points of cleavage. Common fragmentation patterns for sulfones involve the loss of SO₂ (64 u) or the cleavage of the C-S bonds.

Expected key fragmentation pathways for this compound include:

Cleavage to form the pyridylmethyl cation (C₆H₆N⁺, m/z 92) and the phenylsulfonyl radical.

Formation of the phenylsulfonyl cation (C₆H₅SO₂⁺, m/z 141).

Loss of sulfur dioxide to form a radical cation of methylenediphenyl (C₁₂H₁₁N⁺•, m/z 169).

Formation of the phenyl cation (C₆H₅⁺, m/z 77) from the phenylsulfonyl fragment.

The tropylium (B1234903) ion (C₇H₇⁺, m/z 91) could also be a possible rearrangement product.

Analysis of similar sulfone compounds in the literature, such as fluoromethyl phenyl sulfone, shows the molecular ion peak and fragments corresponding to the cleavage of the molecule. orgsyn.org Data for methyl phenyl sulfone also provides insight into the fragmentation of the phenylsulfonyl portion of the molecule. nist.govnih.gov

A table of expected major mass-to-charge ratios is presented below.

| Ion Fragment | Formula | Expected m/z |

| [M]⁺ | [C₁₂H₁₁NO₂S]⁺ | 233 |

| [M - SO₂]⁺• | [C₁₂H₁₁N]⁺• | 169 |

| [C₆H₅SO₂]⁺ | [C₆H₅SO₂]⁺ | 141 |

| [C₅H₄NCH₂]⁺ | [C₆H₆N]⁺ | 92 |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The results are typically given as the weight percentage of each element present. For this compound, with the chemical formula C₁₂H₁₁NO₂S, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur. Such analyses are routinely used to confirm the purity and identity of newly synthesized compounds. nih.govfarmaciajournal.comumich.edu

The molecular formula C₁₂H₁₁NO₂S corresponds to a molecular weight of 233.29 g/mol . The calculated elemental percentages are crucial for verifying the empirical formula of a synthesized sample.

The theoretical elemental composition of this compound is detailed in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 61.79 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.75 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.00 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.72 |

| Sulfur | S | 32.06 | 1 | 32.06 | 13.74 |

| Total | 233.285 | 100.00 |

Theoretical and Computational Studies of Phenyl 4 Pyridylmethyl Sulfone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of sulfone compounds. Methodologies such as DFT with the B3LYP functional and various basis sets (e.g., 6-311+G(2d,p) or 6-311G*) are commonly used to perform these calculations on related sulfone derivatives. cas.cnmdpi.com These computational approaches provide a foundational understanding of the molecule's characteristics, from its three-dimensional shape to its spectroscopic signature and reaction pathways.

Prediction of Optimized Geometries and Electronic Structures

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a molecule like Phenyl 4-pyridylmethyl sulfone, these calculations would define the precise bond lengths, bond angles, and dihedral angles between the phenyl, sulfonyl, and pyridyl groups. In studies of similar molecules, like difluoromethyl 2-pyridyl sulfone, DFT has been used to calculate structural parameters and bond orders, revealing the influence of the pyridyl group on the molecule's stability and electronic distribution. cas.cn

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative Predicted Geometrical Parameters for Sulfone Derivatives from Computational Studies (Note: This table is illustrative, based on typical values for related sulfone compounds, as specific data for this compound is not available).

| Parameter | Typical Calculated Value |

|---|---|

| C-S Bond Length (Sulfonyl) | ~1.77 - 1.79 Å |

| S=O Bond Length | ~1.43 - 1.45 Å |

| C-S-C Bond Angle | ~104° - 106° |

Computational Spectroscopic Parameter Derivations (e.g., IR, NMR, UV-Vis)

Theoretical calculations can predict spectroscopic data with a high degree of accuracy, which serves as a vital tool for confirming the identity and structure of synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. For sulfone-containing compounds, these calculations can accurately predict the characteristic strong stretching vibrations of the S=O group, which are typically observed in the IR spectrum around 1130 cm⁻¹ and 1310 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectroscopy, aiding in the structural elucidation of complex molecules.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to investigate the electronic transitions of molecules, which correspond to the absorption of light in the UV-Vis spectrum. Studies on related pyridino-coumarins have successfully used TD-DFT to analyze their UV/Vis absorption characteristics in different solvents. qu.edu.qa

Table 2: Comparison of Experimental and Calculated IR Frequencies for a Representative Polysulfone

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

|---|---|

| S=O Asymmetric Stretch | 1310 |

| S=O Symmetric Stretch | 1131 |

Data derived from a study on polysulfone derivatives. mdpi.com

Elucidation of Reaction Mechanisms and Transition States

DFT is a cornerstone for investigating how chemical reactions occur. By calculating the energies of reactants, products, and intermediate transition states, chemists can map out the most likely reaction pathway and understand the factors that control reaction outcomes.

In studies on the reactions of sulfone derivatives, DFT has been used to:

Analyze Reaction Feasibility: Calculations showed that for certain transformations, the presence of a 2-pyridyl group was essential for the reaction to proceed, while the analogous phenyl sulfone failed to react under the same conditions. cas.cn

Investigate Radical Stability: In reactions involving radical intermediates, such as the amino-sulfonylation of alkenes, DFT calculations have been employed to analyze the stability and reactivity of key tosyl and iminyl radicals. nih.gov This involves examining parameters like spin density and the steric environment around the radical center. nih.gov

Map Free Energy Profiles: DFT is used to calculate the free energy profiles of possible reaction pathways, identifying the lowest energy path and thus the most probable mechanism. nih.gov This is crucial for understanding reaction selectivity and for designing new, more efficient chemical transformations. nih.gov

Molecular Interactions and Electron Density Analysis

Frontier Molecular Orbital (HOMO-LUMO) Theory

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies higher chemical reactivity and lower kinetic stability. Computational studies on various heterocyclic compounds, such as pyrazolo pyrimidine (B1678525) derivatives, routinely calculate these energies using DFT to predict reactivity and intramolecular charge transfer possibilities. jchemrev.com For this compound, the HOMO would likely be distributed over the electron-rich phenyl and pyridyl rings, while the LUMO would be influenced by the electron-withdrawing sulfonyl group.

Table 3: Illustrative HOMO-LUMO Energy Values from DFT Studies on Related Heterocyclic Systems (Note: These values are representative examples from studies on other derivatives and not specific to this compound).

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, revealing the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding and predicting a molecule's reactivity, intermolecular interactions, and pharmacological properties. The MEP is typically color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue representing areas of most positive electrostatic potential (electron-poor). Green and yellow denote areas with intermediate or neutral potential.

For this compound, the MEP map is expected to highlight distinct regions of varying electrostatic potential, dictated by the electronegativity and resonance effects of the constituent atoms and functional groups. The sulfone group (SO₂), with its two highly electronegative oxygen atoms, is anticipated to be a primary site of negative electrostatic potential. These oxygen atoms would be depicted in shades of red to orange, signifying their high electron density and propensity to act as hydrogen bond acceptors.

Conversely, the hydrogen atoms of the phenyl and pyridylmethyl rings are expected to exhibit positive electrostatic potential, appearing as blue regions on the MEP map. The area around the sulfur atom of the sulfone group is also likely to show a degree of positive potential due to the strong electron-withdrawing effect of the adjacent oxygen atoms.

The nitrogen atom within the pyridine (B92270) ring is a significant feature on the MEP map. Its lone pair of electrons makes it a region of strong negative electrostatic potential, comparable to the oxygen atoms of the sulfone group. This site is a prime candidate for protonation and metal coordination. The aromatic rings themselves will display a more complex potential distribution, with the π-electron systems contributing to regions of moderate negative potential above and below the plane of the rings.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Sulfone Oxygen Atoms | Strongly Negative | Red/Orange | Nucleophilic; Hydrogen bond acceptor |

| Pyridine Nitrogen Atom | Strongly Negative | Red/Orange | Nucleophilic; Site of protonation/coordination |

| Phenyl & Pyridyl Hydrogens | Positive | Blue | Electrophilic; Potential for weak interactions |

| Sulfur Atom (Sulfone) | Positive | Blue/Green | Electrophilic center |

| Aromatic Ring Faces | Moderately Negative | Yellow/Green | π-system interactions |

Conformational Analysis and Energetic Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure, stability, and how it interacts with its environment. The molecule possesses several rotatable bonds, primarily the C-S bonds linking the sulfone group to the phenyl and pyridylmethyl moieties. The rotation around these bonds gives rise to different spatial arrangements of the aromatic rings, known as conformers, each with a distinct potential energy.

The energetic landscape of the molecule is a surface that maps the potential energy for all possible conformations. The minima on this landscape correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of these different conformations and map the energetic landscape.

For this compound, the conformational preferences are largely governed by steric hindrance and electronic interactions between the phenyl and pyridyl rings and the bulky sulfone group. The molecule is expected to adopt a non-planar, staggered conformation to minimize steric clashes between the ortho-hydrogens of the aromatic rings and the oxygen atoms of the sulfone group. A fully planar or eclipsed conformation would be energetically unfavorable due to significant steric repulsion.

Table 2: Predicted Conformational Data for this compound

| Conformational Parameter | Description | Predicted Stable Conformation |

| Dihedral Angle (C-C-S-C) | Rotation around the Phenyl-Sulfur bond | Staggered, non-planar arrangement |

| Dihedral Angle (C-S-C-C) | Rotation around the Sulfur-Pyridylmethyl bond | Staggered, non-planar arrangement |

| Inter-ring Angle | Angle between the planes of the phenyl and pyridyl rings | Likely to be non-zero to minimize steric hindrance |

| Relative Energy | Energy difference between conformers | Multiple low-energy conformers separated by small energy barriers |

Research on Derivatives and Structural Analogs of Phenyl 4 Pyridylmethyl Sulfone

Systematic Modification of Aryl and Pyridyl Moieties

The introduction of substituents onto the aryl and pyridyl rings, as well as altering the attachment point of the pyridylmethyl group, are primary strategies for creating derivatives with novel properties.

The synthesis of aryl pyridylmethyl sulfones and their substituted derivatives can be achieved through various established methods for forming the sulfone linkage. These methods are generally adaptable to a wide range of starting materials, allowing for the introduction of diverse functional groups on the aryl ring.

Key synthetic strategies include:

Oxidation of Sulfides : A common and straightforward approach involves the oxidation of the corresponding phenyl 4-pyridylmethyl sulfide. A variety of oxidizing agents can be employed, and the reaction conditions can often be controlled to favor the formation of the sulfone over the sulfoxide (B87167) intermediate. researchgate.net

Palladium-Catalyzed Coupling : Modern cross-coupling methods offer a versatile route. For instance, the palladium-catalyzed reaction between an aryl boronic acid and a pyridylmethylsulfonyl chloride, or conversely, a phenylsulfonyl chloride and a pyridylmethyl boronic acid, can form the desired C-S bond under mild conditions. organic-chemistry.org

Reaction of Sulfinates : Aryl sodium sulfinates can serve as nucleophiles, reacting with 4-(halomethyl)pyridine derivatives to construct the sulfone. This method is advantageous due to the accessibility of a wide range of substituted aryl sulfinates. mdpi.com

Aryne Intermediates : Arynes, generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, can react with pyridylmethyl thiosulfonates to yield diaryl sulfone-type structures, a strategy adaptable for this class of compounds. organic-chemistry.org

Table 1: Selected Synthetic Routes for Aryl Pyridylmethyl Sulfones

| Synthesis Strategy | Key Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| Sulfide Oxidation researchgate.net | Phenyl 4-pyridylmethyl sulfide, Oxidant (e.g., H₂O₂, m-CPBA) | Solvent, controlled temperature | Readily available starting materials, simple procedure. |

| Pd-Catalyzed Coupling organic-chemistry.org | Aryl boronic acid, Pyridylmethylsulfonyl chloride | Palladium catalyst, base, solvent | High functional group tolerance, mild conditions. |

| Sulfinate Alkylation mdpi.com | Aryl sodium sulfinate, 4-(Halomethyl)pyridine | Polar solvent | Good yields, readily available sulfinate salts. |

| Aryne Reaction organic-chemistry.org | Aryne precursor, Pyridylmethyl thiosulfonate | Fluoride source (e.g., CsF) | Metal-free, good for specific substitution patterns. |

The electronic and steric properties of the pyridyl moiety can be systematically varied by altering the position of the methylene (B1212753) sulfone group (i.e., 2-, 3-, or 4-pyridyl isomers) or by introducing substituents onto the pyridine (B92270) ring itself.

Isomeric Variation : The synthesis of 2-pyridylmethyl and 3-pyridylmethyl sulfone analogs follows similar synthetic routes to the 4-pyridyl isomer. However, the position of the nitrogen atom relative to the sulfonylmethyl group significantly impacts the molecule's electronic distribution, dipole moment, and coordinating ability. organic-chemistry.orgresearchgate.net Research on related dipyridyl sulfone systems has shown that the regiochemistry of substitution directly influences properties like intramolecular hydrogen bonding and, consequently, their performance in applications such as organic light-emitting diodes (OLEDs). core.ac.uk

Ring Substitution : Introducing electron-donating or electron-withdrawing groups onto the pyridine ring modifies its basicity and electronic character. For example, the synthesis of substituted pyridines can be accomplished through various methods, including functionalization of pre-existing pyridine rings or by constructing the ring from acyclic precursors. organic-chemistry.org Studies on other substituted pyridine derivatives have demonstrated that the position and nature of these substituents strongly affect the molecule's structural and optical properties. mdpi.com

Table 2: Isomeric and Substituted Derivatives of Phenyl Pyridylmethyl Sulfone

| Derivative Type | Point of Variation | Potential Impact |

|---|---|---|

| Positional Isomers | Attachment to pyridine (2-, 3-, or 4-position) | Changes in steric hindrance, coordination geometry, electronic properties. core.ac.uk |

| Substituted Pyridine | Groups on the pyridine ring (e.g., -CH₃, -Cl, -OCH₃) | Altered basicity (pKa), solubility, and reactivity of the ring. mdpi.com |

| Substituted Phenyl | Groups on the phenyl ring (e.g., -NO₂, -Br, -CH₃) | Modified electronic effect on the sulfone group, influencing reactivity. beilstein-journals.org |

Synthesis of Substituted Aryl Pyridylmethyl Sulfones

Investigation of Sulfone-Containing Heterocyclic Systems

The sulfone group is a key structural motif in a wide array of heterocyclic compounds beyond pyridines. Research into these systems provides context and inspiration for the development of new phenyl 4-pyridylmethyl sulfone analogs. New classes of sulfone-linked bis-heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, have been synthesized and evaluated for various activities. nih.gov The development of novel reagents has enabled the rapid synthesis of previously unknown heteroaromatic methyl sulfones, such as substituted pyrazoles, by reacting the reagent with various bis-nucleophiles. nih.gov Furthermore, flexible synthetic approaches to sp³-rich N-heterocyclic sulfones have been developed using sulfone-embedded anhydrides, highlighting the importance of this functional group in constructing complex, three-dimensional scaffolds. semanticscholar.org These studies demonstrate the versatility of the sulfone group as a stable and synthetically accessible component in diverse heterocyclic frameworks. mdpi.comki.se

Structure-Reactivity Relationships in Functionalized Pyridylmethyl Sulfones

The relationship between the chemical structure of functionalized pyridylmethyl sulfones and their reactivity is a critical area of investigation. The reactivity of the molecule can be modulated by the electronic effects of substituents on both the phenyl and pyridine rings.

Drawing parallels from comprehensive studies on other heteroaryl sulfones, such as 2-sulfonylpyrimidines, a clear structure-reactivity relationship can be established. nih.gov In these systems, the sulfone acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The rate of these reactions is highly dependent on the electrophilicity of the heterocyclic ring.

Effect of Pyridine Substituents : Electron-withdrawing groups on the pyridine ring would be expected to increase the electrophilicity of the ring carbons, potentially making the sulfone group a better leaving group in SNAr-type reactions at the pyridine ring.

Effect of Phenyl Substituents : Substituents on the phenyl ring primarily influence the electronic nature of the sulfonyl group itself. An electron-withdrawing group on the phenyl ring (e.g., a nitro group) would enhance the leaving group ability of the entire phenylsulfonyl moiety.

Reactivity at the Methylene Bridge : The acidity of the protons on the methylene carbon, situated between the two electron-withdrawing phenylsulfonyl and pyridyl groups, is another key reactivity parameter. This acidity can be tuned by substituents on either ring, influencing the ease of deprotonation and subsequent reactions at this position.

Table 3: Predicted Structure-Reactivity Relationships

| Structural Modification | Predicted Effect on Reactivity | Rationale |

|---|---|---|

| Electron-withdrawing group on pyridine ring | Increased rate of nucleophilic substitution at the pyridine ring | Enhances electrophilicity of the ring. nih.gov |

| Electron-donating group on pyridine ring | Decreased rate of nucleophilic substitution at the pyridine ring | Reduces electrophilicity of the ring. nih.gov |

| Electron-withdrawing group on phenyl ring | Increased acidity of methylene protons; better leaving group ability | Stabilizes the resulting carbanion and the sulfinate anion. |

| Electron-donating group on phenyl ring | Decreased acidity of methylene protons; poorer leaving group ability | Destabilizes the resulting carbanion and the sulfinate anion. |

Coordination Chemistry of Pyridine-Sulfone-Related Ligands

Molecules containing both a pyridine ring and a sulfone group, such as this compound, are of interest in coordination chemistry due to the presence of multiple potential donor atoms. The pyridine nitrogen is a well-known Lewis basic site that readily coordinates to a wide range of metal ions. mdpi.comrsc.org The oxygen atoms of the sulfone group can also act as donor sites, although they are generally considered weaker and more labile (easily displaced) ligands compared to the pyridine nitrogen. medscape.com

The potential coordination modes for these ligands include:

Monodentate Coordination : The ligand could bind to a metal center solely through the pyridine nitrogen, with the phenylsulfonylmethyl group remaining uncoordinated.

Bidentate Chelation : The ligand could form a chelate ring by coordinating through both the pyridine nitrogen and one of the sulfone oxygen atoms. The stability of such a chelate would depend on the metal ion and the resulting ring size.

Bridging Coordination : The ligand could bridge two metal centers, with the pyridine nitrogen binding to one metal and the sulfone group coordinating to the second.

Research on related systems, such as phosphine (B1218219) ligands containing a sulfone moiety, indicates that the sulfone can participate in hemi-labile coordination, where it can be easily displaced by other ligands, a property that is useful in catalysis. medscape.com The specific coordination behavior would be influenced by the steric and electronic properties of any substituents on the rings, as well as the nature of the metal ion and the solvent system. mdpi.comnih.gov

Q & A

Q. Basic

NMR : ¹H/¹³C NMR confirms substituent arrangement (e.g., pyridyl proton shifts at δ 7.5–8.5 ppm).

FTIR : Sulfone S=O stretches appear at ~1150–1300 cm⁻¹ .

Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak).

For purity assessment, combine HPLC with UV detection (λ = 254 nm) and elemental analysis .

How can researchers design experiments to study this compound’s role in polymer electrolyte membranes (PEMs)?

Q. Advanced

Proton conductivity testing : Measure conductivity (σ) via impedance spectroscopy under varying humidity (e.g., 30–90% RH) .

Methanol permeability : Use diffusion cells to quantify crossover rates for DMFC applications .

Oxidative stability : Expose membranes to Fenton’s reagent (H₂O₂/Fe²⁺) and track weight loss or mechanical degradation .

Compare results to benchmark materials (e.g., Nafion) to evaluate performance trade-offs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.